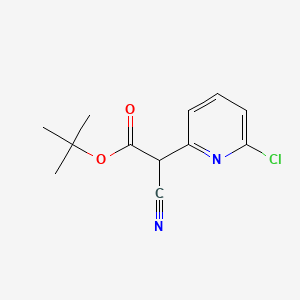
tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (6-chloropyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “tert-Butyl (6-chloropyridin-2-yl)carbamate” is 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3, (H,12,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (6-chloropyridin-2-yl)carbamate” is 228.68 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity of SPAs
Synthetic phenolic antioxidants (SPAs), while not directly tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate, offer a perspective on the environmental and toxicological implications of synthetic additives. SPAs have been found in various environmental matrices and are associated with potential health risks, including hepatic toxicity and endocrine disruption effects. Research calls for novel SPAs with lower toxicity and migration ability, which could also apply to the design and application of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate in industrial contexts (Liu & Mabury, 2020).
Biodegradation and Fate of ETBE
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound related to tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate, has been studied, indicating that microbial degradation can occur under aerobic conditions. This research could inform the environmental impact and degradation pathways of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate, suggesting the potential for bioremediation strategies (Thornton et al., 2020).
Synthetic Applications and Methodologies
Research into the synthesis of N-heterocycles via sulfinimines and the chemistry of various pyridine derivatives highlights the importance of compounds like tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate in the synthesis of complex organic molecules. These studies showcase the versatility of tert-butyl and pyridine compounds in facilitating a wide range of chemical reactions, potentially including the synthesis of pharmaceuticals, agrochemicals, and materials science applications (Philip et al., 2020).
Bioremediation of MTBE
The biodegradation and bioremediation of methyl tert-butyl ether (MTBE), a gasoline additive, have been extensively studied. These studies provide insights into the environmental behavior, degradation pathways, and remediation strategies for ethers and similar compounds in groundwater and soil. This research suggests that compounds like tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate might also be subject to environmental degradation processes, with potential implications for pollution control and environmental protection (Fiorenza & Rifai, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8(7-14)9-5-4-6-10(13)15-9/h4-6,8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYHFDDVUXQKKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

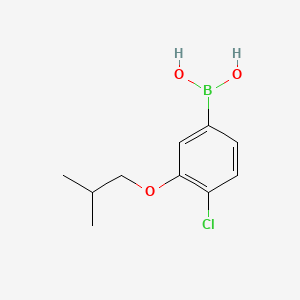
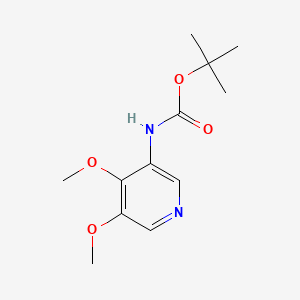
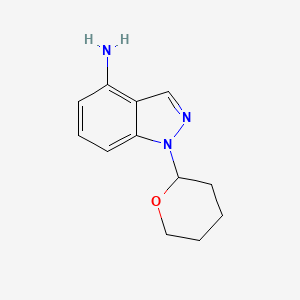
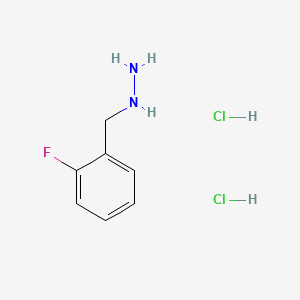


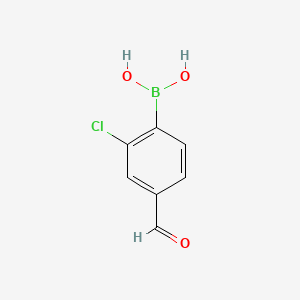
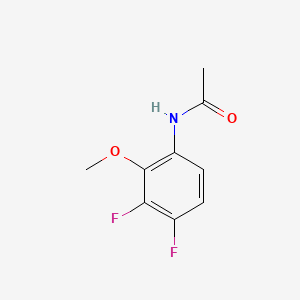
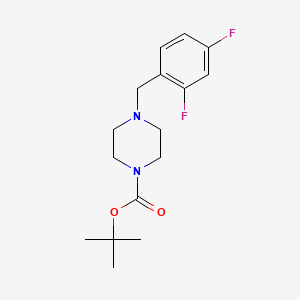
![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)
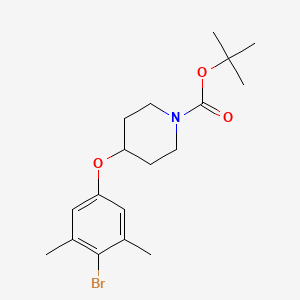
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)

